Sigma-2 Receptor Bias from 2-Pyridyl Scaffold
The 5-(piperazin-1-yl)pyridin-2-one scaffold belongs to the (2-pyridyl)piperazine class. In a systematic study of pyridylpiperazine regioisomers, (2-pyridyl)piperazines exhibited preferential binding to σ2 receptors, in contrast to (3-pyridyl)- and (4-pyridyl)piperazines, which favor σ1 . Although exact Ki values for 5-(piperazin-1-yl)pyridin-2-one at σ1 and σ2 receptors are not publicly reported in peer-reviewed literature, the class-level structure–activity relationship is well-established: the position of the pyridyl nitrogen dictates sigma subtype selectivity.
| Evidence Dimension | Sigma-1 vs. Sigma-2 receptor binding preference |
|---|---|
| Target Compound Data | Predicted σ2-preferring (class: 2-pyridylpiperazine) |
| Comparator Or Baseline | 3-pyridylpiperazines and 4-pyridylpiperazines favor σ1 receptors |
| Quantified Difference | Not quantifiable for this exact compound; class trend reported in literature |
| Conditions | Radioligand binding assays using guinea pig brain homogenates and [³H]-(+)-pentazocine (σ1) or [³H]-DTG (σ2) |
Why This Matters
For sigma-receptor-targeted programs, selecting the correct regioisomer is essential to avoid inverted subtype selectivity, which can lead to erroneous pharmacological conclusions.
- [1] Stavitskaya, L., Seminerio, M. J., Matthews-Tsourounis, M. M., Matsumoto, R. R., & Coop, A. (2010). The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. Bioorganic & Medicinal Chemistry Letters, 20(5), 1625–1628. https://doi.org/10.1016/j.bmcl.2010.01.062. View Source
